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2,5-Dideoxy-2,5-imino-D-mannitol

hcl

Cat. No.: B1640333

Get Quote

Executive Summary & Disambiguation
Subject Definition: In the context of pharmaceutical research and chemical biology, DMDP

refers to 2,5-dideoxy-2,5-imino-D-mannitol (also known as 2,5-dihydroxymethyl-3,4-

dihydroxypyrrolidine).[1] It is a naturally occurring polyhydroxylated alkaloid (iminosugar) that

acts as a potent glycosidase inhibitor. It is widely researched for its potential as an antiviral,

antidiabetic, and chaperone therapeutic agent.

Critical Disambiguation (Forensic Alert): If you arrived here investigating a "legal high" or

designer drug, you may be confusing DMDP with 2-DPMP (Desoxypipradrol) or DMP

(Dimethocaine). DMDP (the iminosugar) is a hydrophilic carbohydrate mimic, whereas 2-DPMP

is a lipophilic stimulant. The fragmentation patterns described below apply strictly to the

iminosugar DMDP (C₆H₁₃NO₄).

Experimental Protocol: LC-MS/MS Workflow
Because DMDP is a highly polar, low-molecular-weight iminosugar, standard C18 Reverse

Phase chromatography is ineffective (resulting in elution at the void volume). The following
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protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is the industry

standard for separating isomeric iminosugars like DMDP and DNJ (1-deoxynojirimycin).

Sample Preparation[2][3][4][5]
Matrix: Plasma, Urine, or Cell Lysate.

Extraction: Protein precipitation using Acetonitrile (ACN) in a 4:1 ratio.

Derivatization: Not required for ESI-MS/MS, though FMOC-Cl derivatization can be used to

enhance sensitivity in fluorescence detection workflows. This guide focuses on the

underivatized free base/HCl salt form.

LC-MS Conditions
Parameter Setting Rationale

Column

Amide-HILIC (e.g., Waters

XBridge Amide), 3.5 µm, 2.1 x

100 mm

Retains polar iminosugars via

hydrogen bonding and water

layer partitioning.

Mobile Phase A
10 mM Ammonium Formate

(pH 3.75) in Water

Provides protons for ionization

([M+H]⁺) and controls peak

shape.

Mobile Phase B Acetonitrile (ACN)
Organic modifier for HILIC

separation.

Gradient 90% B to 60% B over 10 mins
Elutes DMDP (less polar than

DNJ) before its isomers.

Ionization ESI Positive Mode (+ve)
Protonation of the secondary

amine is highly favorable.

Precursor Ion m/z 164.1 [M+H]⁺ for C₆H₁₃NO₄.

Fragmentation Analysis & Mechanism
The identification of DMDP relies on a specific fragmentation pathway dominated by neutral

losses of water and hydroxymethyl side chains. Unlike peptides, iminosugars do not produce a

rich "sequence" ladder, making the ratios of common fragments critical.
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Primary Precursor: m/z 164.1 [M+H]⁺
Key Fragment Ions (Product Ions)

m/z 146.1 (Base Peak in mild collision): [M+H - H₂O]⁺

Mechanism: Protonation of a hydroxyl group (likely at C3 or C4) followed by elimination.

The pyrrolidine ring stabilizes the resulting carbocation.

Diagnostic Value: High. Almost all polyhydroxylated alkaloids show this, but the energy

required to generate it varies by stereochemistry.

m/z 128.1: [M+H - 2H₂O]⁺

Mechanism: Secondary dehydration. This ion becomes dominant at higher Collision

Energies (CE > 25 eV).

Diagnostic Value: Moderate. Confirms the polyol nature of the molecule.

m/z 133.1: [M+H - CH₂OH]⁺

Mechanism: Cleavage of the hydroxymethyl side chain at C2 or C5.

Diagnostic Value:Critical. This distinguishes DMDP (pyrrolidine with two hydroxymethyl

groups) from some piperidine isomers (like fagomine) that may lack this specific cleavage

pathway or intensity.

m/z 82.0 - 110.0: Ring Cleavage Ions

Mechanism: Cross-ring cleavage (Retro-Diels-Alder type mechanisms) of the pyrrolidine

ring.

Diagnostic Value: High for distinguishing ring size (pyrrolidine vs. piperidine) when

compared with authentic standards.

Fragmentation Pathway Diagram[6][7]
The following diagram illustrates the logical flow of DMDP fragmentation under Collision

Induced Dissociation (CID).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1640333?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Ion
[M+H]+ m/z 164.1
(Pyrrolidine Core)

Fragment m/z 146.1
[M+H - H₂O]+

- H₂O (18 Da)
Low CE

Fragment m/z 133.1
[M+H - CH₂OH]+

- CH₂OH (31 Da)
Side Chain Loss

Fragment m/z 128.1
[M+H - 2H₂O]+

- H₂O (18 Da)
High CE Ring Cleavage

m/z 82, 69
Ring Opening

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for DMDP HCl (ESI+). The loss of water and

hydroxymethyl groups are the dominant transitions.

Comparative Analysis: DMDP vs. Alternatives
Differentiation of DMDP from its structural isomers (like 1-Deoxynojirimycin, DNJ) is the primary

analytical challenge. Both have the same mass (163.17 Da) and similar fragmentation patterns.

Comparison Table
Feature DMDP (Target) 1-DNJ (Alternative) Miglitol (Drug)

Chemical Name
2,5-dideoxy-2,5-imino-

D-mannitol
1-deoxynojirimycin

N-hydroxyethyl-1-

deoxynojirimycin

Core Structure
Pyrrolidine (5-

membered ring)

Piperidine (6-

membered ring)

Piperidine (N-

substituted)

Precursor (m/z) 164.1 164.1 208.2

Key Fragment (m/z) 146, 128, 133 146, 128, 110
146 (Loss of side

chain + H2O)

HILIC Retention
Elutes Earlier (Less

Polar)

Elutes Later (More

Polar)

Elutes Earliest (N-

alkylated)

Differentiation

m/z 133 is more

prominent due to two

labile -CH₂OH groups.

[2]

Ring cleavage ions

(m/z 69, 82) often

higher intensity.

Unique mass (208)

makes it easy to

distinguish.
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Why HILIC is Mandatory
While MS/MS fragmentation provides structural clues, the similarity between DMDP and DNJ

means that retention time is the only self-validating confirmation method.

DMDP (C2, C5 substituted pyrrolidine) is generally less hydrophilic than DNJ

(polyhydroxylated piperidine) because the hydrogen bonding network is slightly disrupted by

the symmetry of the pyrrolidine.

Protocol Validation: Always run a mixed standard of DMDP and DNJ. If you see two peaks at

m/z 164->146, the earlier eluter is typically DMDP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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